

Technical Guide: Physical Properties of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1270463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Fluorobenzo[b]thiophene-2-carboxylic acid**, a compound of interest in medicinal chemistry and materials science. This document outlines its key physicochemical parameters, details the experimental methodologies for their determination, and includes a generalized workflow for the characterization of such compounds.

Core Physical and Chemical Properties

The following table summarizes the key physical properties of **4-Fluorobenzo[b]thiophene-2-carboxylic acid**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ FO ₂ S	[1][2]
Molecular Weight	196.2 g/mol	[2][3]
Appearance	Off-white to white solid/powder	[1]
Melting Point	217-220 °C	[1]
Boiling Point	379.4 ± 22.0 °C (Predicted)	[1]
Density	1.511 g/cm ³ (Predicted)	[1]
pKa	3.36 ± 0.30 (Predicted)	[1]
Storage Temperature	2-8°C, sealed in a dry environment	[3][4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.

Melting Point Determination

The melting point of **4-Fluorobenzo[b]thiophene-2-carboxylic acid** is a crucial indicator of its purity.

Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded. For a pure compound, this range is typically narrow. A broader melting range may indicate the presence of impurities.

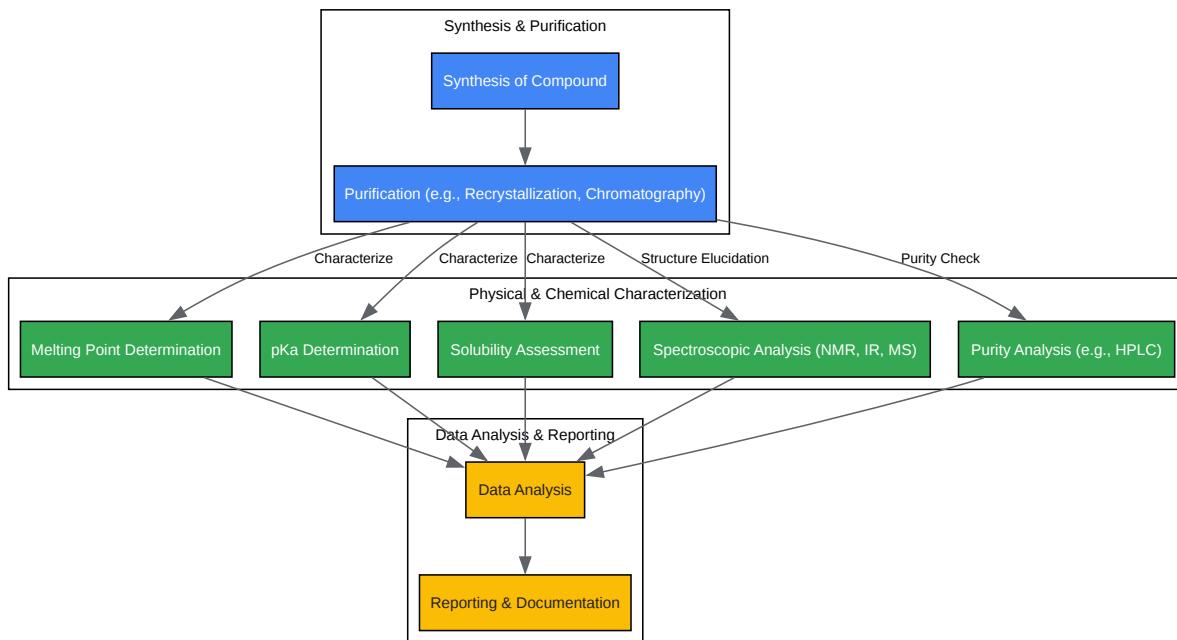
pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity.

Methodology: Potentiometric Titration

A solution of **4-Fluorobenzo[b]thiophene-2-carboxylic acid** of known concentration is prepared, typically in a mixed aqueous-organic solvent system if the compound has low water solubility. A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.

Solubility Assessment


While quantitative solubility data is not readily available, a qualitative assessment in various solvents is essential for its application in synthesis and biological assays.

Methodology: Qualitative Solubility Testing

To determine the qualitative solubility, a small, measured amount of **4-Fluorobenzo[b]thiophene-2-carboxylic acid** (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.5-1 mL) of a given solvent. The mixture is agitated at a controlled temperature. The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. This process is repeated with a range of common laboratory solvents of varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO). Based on the properties of similar carboxylic acids, solubility is expected to be higher in polar organic solvents.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel solid organic compound like **4-Fluorobenzo[b]thiophene-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis, purification, and characterization of a solid organic compound.

Safety and Handling

4-Fluorobenzo[b]thiophene-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.^{[5][6][7]} For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.^{[5][6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluorobenzothiophene-2-carboxylic acid | 310466-37-6 [amp.chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. 4-Fluorobenzo[b]thiophene-2-carboxylic acid | 310466-37-6 [sigmaaldrich.com]
- 4. 4-Fluorobenzo[b]thiophene-2-carboxylic acid – porphyrin-systems [porphyrin-systems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270463#4-fluorobenzo-b-thiophene-2-carboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com